Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)-
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Overview
Description
1-AZEPANYL(2-CHLORO-4,5-DIFLUOROPHENYL)METHANONE is a chemical compound with the molecular formula C13H14ClF2NO. It has an average mass of 273.706 Da and a monoisotopic mass of 273.073212 Da
Preparation Methods
The synthesis of 1-AZEPANYL(2-CHLORO-4,5-DIFLUOROPHENYL)METHANONE typically involves the reaction of azepane with 2-chloro-4,5-difluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-AZEPANYL(2-CHLORO-4,5-DIFLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atom in the compound.
Scientific Research Applications
1-AZEPANYL(2-CHLORO-4,5-DIFLUOROPHENYL)METHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Mechanism of Action
The mechanism of action of 1-AZEPANYL(2-CHLORO-4,5-DIFLUOROPHENYL)METHANONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but initial studies suggest that it may interact with multiple targets, leading to a broad spectrum of biological activities .
Comparison with Similar Compounds
1-AZEPANYL(2-CHLORO-4,5-DIFLUOROPHENYL)METHANONE can be compared with other similar compounds, such as:
1-Azepanyl(2,5-difluorophenyl)methanone: This compound has a similar structure but lacks the chlorine atom, which may result in different chemical and biological properties.
1-Azepanyl(2-chloro-5,6-difluoro-3-methylphenyl)methanone:
The uniqueness of 1-AZEPANYL(2-CHLORO-4,5-DIFLUOROPHENYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C13H14ClF2NO |
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Molecular Weight |
273.70 g/mol |
IUPAC Name |
azepan-1-yl-(2-chloro-4,5-difluorophenyl)methanone |
InChI |
InChI=1S/C13H14ClF2NO/c14-10-8-12(16)11(15)7-9(10)13(18)17-5-3-1-2-4-6-17/h7-8H,1-6H2 |
InChI Key |
PXAKYMNUEQDHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2Cl)F)F |
Origin of Product |
United States |
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